![molecular formula C13H15ClN2O4S B5708546 4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine, commonly known as CNP-morpholine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
CNP-morpholine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a promising candidate for the development of drugs for the treatment of Alzheimer's disease, glaucoma, and other neurological disorders.
Mécanisme D'action
The mechanism of action of CNP-morpholine involves the inhibition of target enzymes by binding to their active sites. This leads to the disruption of normal enzyme function, resulting in the inhibition of key physiological processes. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
CNP-morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which may help to protect against oxidative stress and prevent cellular damage. It has also been found to exhibit anti-inflammatory activity, which may help to reduce inflammation and prevent the development of chronic diseases.
Advantages and Limitations for Laboratory Experiments
CNP-morpholine has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also exhibits potent inhibitory activity against a range of enzymes, making it a valuable tool for studying enzyme function and inhibition.
However, CNP-morpholine also has some limitations for laboratory experiments. It may exhibit off-target effects, which can complicate data interpretation. It may also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CNP-morpholine. One area of interest is the development of CNP-morpholine-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the study of the structure-activity relationship of CNP-morpholine and related compounds, which may help to identify new targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of CNP-morpholine, as well as its potential applications in other areas of medicine and biology.
Conclusion
In conclusion, CNP-morpholine is a promising compound with significant potential for use in drug discovery and development. Its potent inhibitory activity against a range of enzymes, as well as its antioxidant and anti-inflammatory properties, make it a valuable tool for studying enzyme function and inhibition. Further research is needed to fully understand the potential applications of CNP-morpholine and related compounds, as well as their limitations for laboratory experiments.
Méthodes De Synthèse
CNP-morpholine can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-nitrophenol with thioacetic acid, followed by the reaction of the resulting compound with 4-morpholinepropanoic acid. The final product is obtained through purification and isolation processes.
Propriétés
IUPAC Name |
3-(2-chloro-6-nitrophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c14-10-2-1-3-11(16(18)19)13(10)21-9-4-12(17)15-5-7-20-8-6-15/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGBQXQFXKKZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

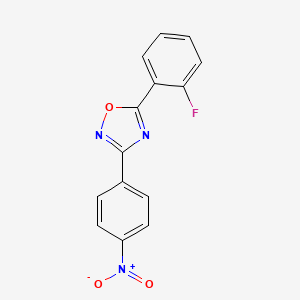
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)
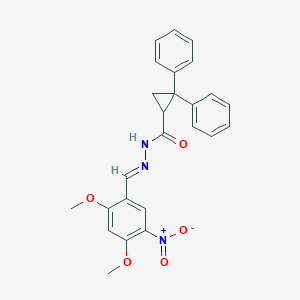
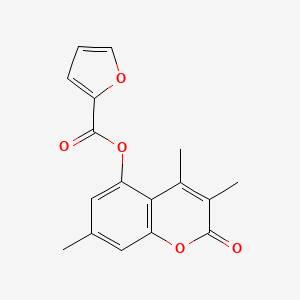
![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

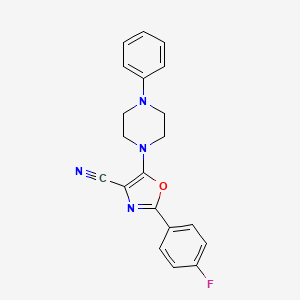
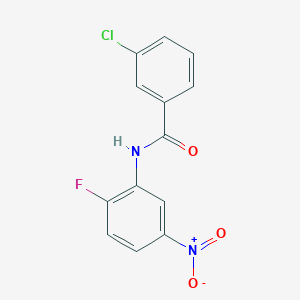
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
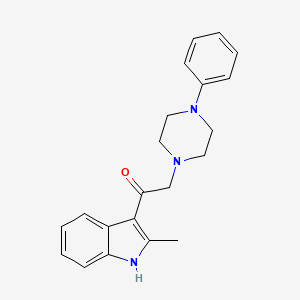

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)